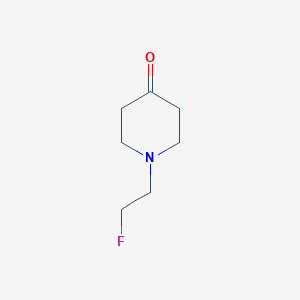1-(2-Fluoroethyl)piperidin-4-one
CAS No.:
Cat. No.: VC15873122
Molecular Formula: C7H12FNO
Molecular Weight: 145.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H12FNO |
|---|---|
| Molecular Weight | 145.17 g/mol |
| IUPAC Name | 1-(2-fluoroethyl)piperidin-4-one |
| Standard InChI | InChI=1S/C7H12FNO/c8-3-6-9-4-1-7(10)2-5-9/h1-6H2 |
| Standard InChI Key | WLIKSPZTZNRTRZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1=O)CCF |
Introduction
Chemical Identity and Structural Features
Molecular Structure
1-(2-Fluoroethyl)piperidin-4-one consists of a six-membered piperidine ring with a ketone group at the 4-position and a 2-fluoroethyl group attached to the nitrogen atom. The presence of the fluorine atom introduces electronegativity, influencing the compound’s reactivity and interactions with biological targets .
Table 1: Key Structural and Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂FNO | |
| Molecular Weight | 157.17 g/mol | |
| IUPAC Name | 1-(2-Fluoroethyl)piperidin-4-one | |
| CAS Registry Number | 1160565-11-6 |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 1-(2-Fluoroethyl)piperidin-4-one involves multi-step organic reactions, often starting from piperidin-4-one or its precursors. A common approach utilizes palladium- or rhodium-catalyzed hydrogenation of pyridine derivatives, as described in recent piperidine synthesis methodologies .
Key Steps in Synthesis:
-
Functionalization of Piperidin-4-one: Introduction of the 2-fluoroethyl group via nucleophilic substitution or reductive amination.
-
Catalytic Hydrogenation: Reduction of intermediate unsaturated bonds using transition metal catalysts (e.g., Pd/C, Rh/Al₂O₃) .
For example, Grygorenko et al. demonstrated the use of rhodium catalysts to synthesize fluorinated piperidines under mild conditions, minimizing defluorination by-products . This method achieved high yields (≥85%) and selectivity, making it suitable for scaling .
Reaction Mechanisms
The compound participates in reactions typical of ketones and secondary amines:
-
Ketone Reactivity: Undergoes nucleophilic addition (e.g., Grignard reactions) or condensation (e.g., formation of Schiff bases).
-
Amine Reactivity: Acts as a base or participates in alkylation/acylation reactions.
The fluorine atom’s electron-withdrawing effect enhances the electrophilicity of adjacent carbons, facilitating substitutions or eliminations .
Physicochemical Properties
Table 2: Experimental and Predicted Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Boiling Point | 223.8 ± 25.0 °C (Predicted) | |
| Density | 1.059 ± 0.06 g/cm³ | |
| pKa | 6.56 ± 0.20 (Predicted) | |
| Solubility | Moderate in polar solvents |
The predicted pKa of 6.56 suggests weak basicity, consistent with secondary amines. The compound’s solubility profile aligns with its hydrochloride salt form, which exhibits enhanced aqueous solubility.
Challenges and Future Directions
Synthetic Optimization
Current methods face challenges such as:
-
Defluorination: Side reactions during hydrogenation may remove fluorine, necessitating catalyst optimization .
-
Stereoselectivity: Achieving enantiopure products requires chiral catalysts or resolving agents .
Biological Evaluation
Future studies should assess the compound’s pharmacokinetic properties and toxicity profiles. In vitro assays targeting neurotransmitter receptors (e.g., dopamine, serotonin) could reveal therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume